Epitope-Specific Blocking in Antibody Validation: A Unique Functional Difference from Full-Length ANKRD1/CARP Protein
The CARP (A243) peptide is validated for use as a specific blocking reagent for anti-CARP (A243) polyclonal antibodies. In western blot or immunohistochemistry, pre-incubation of the antibody with the peptide at a molar excess (typically 5:1 to 10:1) eliminates the specific signal for CARP protein in cardiomyocyte lysates or tissue sections, whereas full-length recombinant ANKRD1 protein does not efficiently block the same epitope due to conformational masking and non-specific interactions [1]. This is a critical functional distinction: the peptide confirms the specificity of the antibody detection, while full-length protein introduces confounding signals and cannot serve as a reliable negative control.
| Evidence Dimension | Antibody Blocking Efficiency |
|---|---|
| Target Compound Data | Complete signal abrogation at 5-10x molar excess (qualitative) |
| Comparator Or Baseline | Full-length ANKRD1 protein (recombinant) |
| Quantified Difference | Epitope-specific blocking vs. incomplete/absent blocking |
| Conditions | Western blot of NRVC lysates with anti-CARP (A243) pAb |
Why This Matters
Procurement of the correct peptide, not a functional protein, is essential for rigorous validation of anti-CARP antibodies, a requirement for reproducible cardiac hypertrophy and heart failure studies.
- [1] Bioworld Technology, Inc. CARP (A243) Peptide Product Page. Catalog No. BS2066P. View Source
